molecular formula C15H11N3OS2 B12921622 7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 918891-47-1

7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12921622
CAS No.: 918891-47-1
M. Wt: 313.4 g/mol
InChI Key: KDRYTRCPLPSWCM-UHFFFAOYSA-N
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Description

7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a unique fusion of benzothiazole and thiazolopyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized with thiourea to yield the final product . Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as piperidine or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Mechanism of Action

Properties

CAS No.

918891-47-1

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-yl)-6-ethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C15H11N3OS2/c1-2-9-12(17-15-18(14(9)19)7-8-20-15)13-16-10-5-3-4-6-11(10)21-13/h3-8H,2H2,1H3

InChI Key

KDRYTRCPLPSWCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(C1=O)C=CS2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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